molecular formula C8H9BClNO3 B2951914 (2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid CAS No. 1987879-17-3

(2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid

Cat. No.: B2951914
CAS No.: 1987879-17-3
M. Wt: 213.42
InChI Key: CNPGUURWDPSOMO-UHFFFAOYSA-N
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Description

(2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid (CAS: 1987879-17-3) is a boronic acid derivative featuring a pyridine core substituted with a chlorine atom at position 3, an allyloxy group at position 2, and a boronic acid (-B(OH)₂) moiety at position 2. Its molecular weight is 213.42 g/mol, and it is typically available at 95% purity for laboratory use .

Properties

IUPAC Name

(3-chloro-2-prop-2-enoxypyridin-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BClNO3/c1-2-5-14-8-7(10)6(9(12)13)3-4-11-8/h2-4,12-13H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPGUURWDPSOMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1)OCC=C)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the Suzuki–Miyaura coupling reaction, which employs a palladium catalyst to facilitate the formation of a carbon-boron bond. The reaction conditions generally include the use of a base such as potassium carbonate (K₂CO₃) and a solvent like dioxane or water .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of catalysts, solvents, and reaction conditions is optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted pyridine derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substitution Patterns and Structural Differences

The table below compares the target compound with analogs differing in substituents or substitution positions:

Compound Name CAS Number Substituents (Positions) Molecular Weight (g/mol) Key Structural Features
(2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid 1987879-17-3 -Cl (3), -O-allyl (2), -B(OH)₂ (4) 213.42 Allyloxy group enables cross-coupling
3-Chloro-2-methoxypyridine-4-boronic acid 957060-88-7 -Cl (3), -OCH₃ (2), -B(OH)₂ (4) 187.39 Methoxy group reduces steric hindrance
(2-Chloropyridin-4-yl)boronic acid 458532-96-2 -Cl (2), -B(OH)₂ (4) 157.97 Simpler structure; lacks oxygenated groups
(5-Chloro-2-methoxypyridin-4-yl)boronic acid 475275-69-5 -Cl (5), -OCH₃ (2), -B(OH)₂ (4) 201.59 Chlorine at position 5 alters reactivity

Key Observations :

  • The allyloxy group in the target compound provides a reactive site for further functionalization, unlike methoxy or unsubstituted analogs .
  • Chlorine placement (positions 3 vs. 5) influences electronic effects and binding affinities in biological systems .

Physicochemical Properties

pKa and Lewis Acidity
  • Boronic acids with electron-donating groups (e.g., -OCH₃, -O-allyl) exhibit lower Lewis acidity compared to those with electron-withdrawing groups. The allyloxy group’s inductive effect slightly reduces acidity compared to methoxy analogs .
  • The pKa of the target compound is expected to be higher than phenylboronic acid derivatives but lower than 3-AcPBA (a common boronic acid with higher physiological pKa) .
Stability and Reactivity
  • Allyloxy groups may confer hydrolytic instability compared to methoxy derivatives due to the allyl group’s susceptibility to oxidation .
  • The allyl moiety allows for Pd-catalyzed coupling reactions , enhancing utility in Suzuki-Miyaura cross-coupling for bioconjugation or polymer synthesis .

Biological Activity

(2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with biological molecules, which can lead to various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the following chemical properties:

  • Molecular Formula : C₈H₉BClNO₃
  • Molecular Weight : 213.43 g/mol
  • CAS Number : 1987879-17-3

The compound features a pyridine ring substituted with an allyloxy group and a boronic acid functional group, which contributes to its reactivity and biological interactions.

Boronic acids, including this compound, exhibit various biological activities through several mechanisms:

  • Proteasome Inhibition : Similar to other boronic acids like bortezomib, this compound may inhibit proteasomal activity, leading to the accumulation of regulatory proteins and subsequent apoptosis in cancer cells .
  • Antibacterial Activity : Boronic acids have shown potential as antibacterial agents by interfering with bacterial cell wall synthesis and function .
  • Antiviral Activity : Some studies suggest that boronic acids can disrupt viral replication processes .

Therapeutic Applications

The therapeutic applications of this compound are still under investigation, but several promising areas include:

  • Cancer Treatment : As a proteasome inhibitor, it may be explored for treating various cancers, particularly those resistant to conventional therapies.
  • Antibacterial Therapies : Its potential to act against resistant bacterial strains could position it as a candidate for new antibiotic development.

Case Studies

Several studies have investigated the biological activity of boronic acids:

  • Study on Anticancer Activity :
    • A study demonstrated that a related boronic acid derivative effectively inhibited tumor growth in xenograft models by inducing apoptosis through proteasome inhibition .
  • Antibacterial Efficacy :
    • Research indicated that boronic acids could enhance the efficacy of existing antibiotics against resistant strains of bacteria, suggesting a synergistic effect when combined with traditional treatments .
  • Clinical Trials :
    • Ongoing clinical trials are exploring the use of boronic acids in combination therapies for lymphomas and sarcomas, highlighting their potential in overcoming drug resistance .

Summary of Clinical Trials

StudyPurposePhaseStatus
Combination therapy with bortezomib in aggressive lymphomasTo study the combination's effectiveness against drug resistancePhase 1/Phase 2Completed
Ixazomib for advanced sarcomaTo establish safe dosage in combination therapyPhase 1Ongoing
Lymphoma study with bortezomibTo determine safety and tolerabilityPhase 1Completed

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare (2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid?

  • Methodology :

Halogenation : Start with 3-chloro-4-hydroxypyridine. Introduce the allyloxy group via nucleophilic substitution using allyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Miyaura Borylation : Treat the intermediate (2-allyloxy-3-chloropyridine) with bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) to install the boronic acid moiety .

  • Key Considerations : Protect the boronic acid group during purification (e.g., as a pinacol ester) to prevent protodeboronation .

Q. Which analytical techniques validate the structure and purity of this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns; ¹¹B NMR to verify boronic acid integrity (δ ~30 ppm for free B(OH)₂) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to confirm molecular weight (calculated for C₈H₈BClNO₃: ~215.5 g/mol) .
  • HPLC : Reverse-phase chromatography to assess purity (>95%) and detect hydrolyzed byproducts .

Advanced Research Questions

Q. How does the allyloxy substituent influence reactivity in Suzuki-Miyaura cross-coupling versus methoxy analogs?

  • Electronic Effects : The allyloxy group’s electron-donating nature enhances boronic acid stability but may reduce electrophilicity at the pyridine ring compared to methoxy analogs .
  • Steric Effects : Allyloxy’s bulkiness can hinder coupling efficiency with sterically demanding aryl halides. Computational modeling (DFT) is recommended to predict regioselectivity .
  • Experimental Example : Coupling with 4-bromotoluene yields 85% product with allyloxy vs. 92% for methoxy, suggesting moderate steric hindrance .

Q. What strategies mitigate protodeboronation during catalytic applications?

  • Stabilization Methods :

  • Use protected boronate esters (e.g., pinacol, MIDA) during storage .
  • Optimize reaction pH (neutral to mildly basic) and temperature (<60°C) .
  • Add Lewis bases (e.g., pyridine) to stabilize the boronic acid intermediate .

Q. How can computational tools predict regioselectivity in electrophilic substitutions?

  • Approach :

  • Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and identify electron-rich sites on the pyridine ring .
  • Compare with experimental data from analogs (e.g., 3-chloro-2-methoxypyridine-4-boronic acid, CAS 957060-88-7) to validate predictions .

Q. What contradictory findings exist regarding pH-dependent stability, and how are they resolved?

  • Contradictions :

  • Some studies report stability at pH 7–9 , while others note hydrolysis at pH >8 .
    • Resolution :
  • Conduct controlled stability assays using fluorescent boron sensors (e.g., 2-(pyridin-2-yl)phenol) to monitor degradation kinetics .
  • Buffer systems (e.g., phosphate vs. carbonate) may influence results due to borate complexation .

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